molecular formula C7H7NS B1199338 Benzothiazoline CAS No. 4433-52-7

Benzothiazoline

Cat. No. B1199338
CAS RN: 4433-52-7
M. Wt: 137.2 g/mol
InChI Key: WOHLSTOWRAOMSG-UHFFFAOYSA-N
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Description

Benzothiazoline is an aromatic heterocyclic compound . It is colorless and slightly viscous . Although the parent compound, benzothiazoline, is not widely used, many of its derivatives are found in commercial products or in nature . Firefly luciferin can be considered a derivative of benzothiazoline .


Synthesis Analysis

Benzothiazolines are prepared by treatment of 2-mercaptoaniline with acid chlorides . The condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method . Recent advances in the synthesis of benzothiazoline compounds related to green chemistry have been reported .


Molecular Structure Analysis

Benzothiazolines consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The molecular formula of Benzothiazoline is C7H7NS .


Chemical Reactions Analysis

Benzothiazoline has been used as a reducing agent for the phosphoric acid-catalyzed enantioselective transfer hydrogenation reaction of imines . A novel acyl radical generation and functionalization strategy through direct photoexcitation of benzothiazolines has been developed .


Physical And Chemical Properties Analysis

Benzothiazoline has a molecular weight of 137.20 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not well documented in the literature.

Scientific Research Applications

  • Antitumor Applications : The development of antitumor benzothiazoles has been significant, with compounds like Phortress (a benzothiazole prodrug) showing promise as a clinical candidate. These compounds work through mechanisms like selective uptake, AhR binding, induction of cytochrome P450 isoform 1A1, and formation of DNA adducts leading to cell death (Bradshaw & Westwell, 2004).

  • Broad Pharmacological Activities : Benzothiazoles exhibit a wide range of pharmacological activities, making them integral to a variety of natural molecules and pharmaceutical agents. Their structural diversity aids in exploring new bioactive agents (Prajapat, 2018).

  • Calcium Antagonistic Activity : Benzothiazoline derivatives have shown potent calcium antagonistic activity, with certain compounds demonstrating dual inhibition on sodium and calcium inward channels, offering potential therapeutic applications for hypertension and thrombosis (Yamamoto et al., 1988).

  • Variety of Medicinal Properties : Benzothiazole derivatives are known for their antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, and other medicinal properties. This has led to the synthesis of a large number of novel therapeutic agents containing benzothiazole rings (Sharma et al., 2013).

  • Role in Chemotherapeutic Agents : Benzothiazoles, particularly 2-arylbenzothiazoles, are noted for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential as antitumor agents. Some benzothiazole-based compounds are in clinical use for treating various diseases (Kamal et al., 2015).

  • CNS Targeted Drugs : Benzothiazoles have shown significant activity in the central nervous system, with applications in treating neurological disorders like epilepsy and neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (Hroch et al., 2015).

  • Immunomodulatory Activities : Synthetic derivatives of benzothiazoles have been explored for their immunomodulatory activities, showing potential in immune system disorders through both in vitro and in silico studies (Khan et al., 2016).

Safety And Hazards

Benzothiazoline is toxic if inhaled and harmful if swallowed or in contact with skin . It should be handled with care, using protective gloves, clothing, and eye protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

Recent advances in the synthesis of benzothiazoline compounds related to green chemistry have been reported . In the future, researchers will focus on designing and developing efficient, environmentally friendly, and economical reaction systems to make the reaction conditions of existing reaction pathways greener and the reaction process simpler .

properties

IUPAC Name

2,3-dihydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHLSTOWRAOMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196142
Record name Benzothiazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazoline

CAS RN

4433-52-7
Record name Benzothiazoline
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Record name Benzothiazoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazoline
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Record name Benzothiazoline
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Record name Benzothiazoline
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Synthesis routes and methods

Procedure details

37% formalin (5.2 mL) was diluted with water (80 mL), and diisopropylether (80 mL) and 2-aminobenzenethiol (7.84 g) were added, and then the mixture was stirred at mom temperature for 30 minutes. The organic layer was separated and the aqueous layer was extracted with diisopropylether. The organic layers were combined, washed with saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the obtained residue was used for the synthesis of (c).
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,570
Citations
C Zhu, K Saito, M Yamanaka… - Accounts of Chemical …, 2015 - ACS Publications
… We focused on 2-substituted benzothiazoline as a hydrogen … reasons: (1) benzothiazoline is readily prepared just by … 2-substituent of benzothiazoline, and (3) benzothiazoline can be …
Number of citations: 146 pubs.acs.org
MA Lynn, LJ Carlson, H Hwangbo, JM Tanski… - Journal of Molecular …, 2012 - Elsevier
… , is assigned to the benzothiazoline N single … benzothiazoline N single bond H bond clearly plays a role in the oxidation process, we have found that the propensity of a benzothiazoline …
Number of citations: 23 www.sciencedirect.com
B Tang, L Zhang, L Zhang - Analytical biochemistry, 2004 - Elsevier
This paper presents an automatic spectrofluorimetric method (flow injection spectrofluorimetry) using a novel fluorescent probe named H. Py. Bzt (2-(2-pyridil)-benzothiazoline) for …
Number of citations: 39 www.sciencedirect.com
C Zhu, T Akiyama - Organic Letters, 2009 - ACS Publications
… We hypothesized that the exposure of ketimine 1 to benzothiazoline 3 in the presence of catalytic amounts of chiral Brønsted acid would result in the formation of chiral amine 2 …
Number of citations: 171 pubs.acs.org
TA Mohamed, AM Mustafa, WM Zoghaib… - Journal of Molecular …, 2008 - Elsevier
The Raman (3600–100cm −1 ), infrared (4000–400cm −1 ), far-infrared (400–200cm −1 ), 1 H and 13 C NMR spectra of solid benzothiazoline-2-thione (BTT) are recorded. Additionally, …
Number of citations: 36 www.sciencedirect.com
K Yamamoto, M Fujita, K Tabashi… - Journal of medicinal …, 1988 - ACS Publications
A series of novel compounds having a benzothiazoline skeleton was studied fortheir structure-activity relationship (SAR) with respect to Ca2+ antagonistic activity. As test compounds, …
Number of citations: 73 pubs.acs.org
C Zhu, T Akiyama - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
… of the use of benzothiazoline as the hydrogen source in the asymmetric transfer hydrogenation of α-imino esters. The use of hydroxy group-substituted benzothiazoline as the hydrogen …
Number of citations: 100 onlinelibrary.wiley.com
Y Shibata, M Yamanaka - The Journal of Organic Chemistry, 2013 - ACS Publications
Benzothiazoline is an efficient reducing agent for the chiral … α-imino esters using benzothiazoline. The reaction mechanism is … (α-imino ester) and benzothiazoline to form cyclic transition …
Number of citations: 74 pubs.acs.org
NA Bell, W Clegg, SJ Coles, CP Constable… - Inorganica chimica …, 2004 - Elsevier
Reactions of 1-methylimidazoline-2(3H)-thione (meimz2SH), 1,3-thiazolidine-2-thione (tzdSH) and 1,3-benzothiazoline-2-thione (bztzSH) with cadmium(II) halides in ethanol solutions …
Number of citations: 64 www.sciencedirect.com
K Mahajan, M Swami, RV Singh - Russian Journal of Coordination …, 2009 - Springer
The reaction of 2-hydroxy-N-phenylbenzamide with 2-aminobenzenethiol yielded 2-hydroxy-N-phenylbenzamidebenzothiazoline (H 2 -Saly · BTZ/HO⋂N⋂SH). The reaction of H 2 -Saly …
Number of citations: 83 link.springer.com

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